2'-amino-6'-(hydroxymethyl)-5-nitro-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile
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Overview
Description
2'-amino-6'-(hydroxymethyl)-5-nitro-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile is a useful research compound. Its molecular formula is C17H10N4O7 and its molecular weight is 382.288. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Facile Synthesis of Diverse 2-Amino Pyran Derivatives
A general method has been developed for the synthesis of a series of structurally diverse 2-amino pyran derivatives, including spiro[indoline-3,4'-pyrano[3,2-c]chromene]-3'-carbonitrile and similar compounds, using aromatic aldehydes, malononitrile, and various C-H activated acids in aqueous ethanol under refluxed conditions. This method highlights the efficiency of using glycine as a metal-free catalyst, emphasizing high atom economy, excellent yields, and the green chemistry approach due to the use of less toxic solvents and no need for chromatographic purification (Banerjee et al., 2022).
Green Synthesis and Biological Applications
The compound 2-amino-4-alkyl/aryl-6-(hydroxymethyl)-8-oxopyrano[3,2-b]pyran-3-carbonitriles derivatives were synthesized using a multicomponent reaction catalyzed by nano fluoroapatite doped with Si and Mg. This synthesis approach is noted for its green conditions, high yields, and simple workup. The synthesized compounds were evaluated for their antibacterial and antioxidant properties, demonstrating significant activity against Staphylococcus aureus and radical-scavenging capabilities (Memar et al., 2020).
Potential Applications
Biologically Relevant Novel Spiro Compounds
Research into the synthesis of biologically relevant spiro compounds, such as spiro[indolin-2-one-3,4'-pyrano[2,3-c]pyrazoles], emphasizes their potential in biological and pharmaceutical applications. These compounds exhibit diverse structural features and have been subjected to spectral and X-ray crystallographic studies to understand their properties better (Sharma et al., 2016).
Diverse Scaffold Synthesis for Bioactive Compounds
The synthesis of skeletally diverse potential bioactive polycyclic/spirocyclic heterocyclic compounds through multi-component reactions demonstrates the versatility of these synthetic methods in producing compounds with significant bioactivity potential. This approach highlights an efficient, eco-friendly strategy for diversity-oriented synthesis (Jayarajan & Vasuki, 2012).
Mechanism of Action
Target of Action
Similar compounds have been synthesized and studied for their potential biological properties, including antimicrobial, antifungal, anticancer, antioxidant, anti-tumor, and anti-hiv activity .
Mode of Action
It is synthesized via a one-pot, three-component reaction of an isatin and kojic acid with an active methylene compound such as ethyl cyanoacetate, methyl cyanoacetate, and malononitrile
Biochemical Pathways
Compounds with similar structures have been noted for their potential impact on various biochemical pathways due to their broad range of biological properties .
Result of Action
Compounds with similar structures have been studied for their potential therapeutic effects, including antimicrobial, antifungal, anticancer, antioxidant, anti-tumor, and anti-hiv activity .
Action Environment
The synthesis of similar compounds has been achieved using eco-friendly approaches, providing excellent yields, with mild reaction conditions, ease of workup, survival of different functional groups, and short reaction times .
Properties
IUPAC Name |
2'-amino-6'-(hydroxymethyl)-5-nitro-2,8'-dioxospiro[1H-indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N4O7/c18-5-10-15(19)28-13-12(23)4-8(6-22)27-14(13)17(10)9-3-7(21(25)26)1-2-11(9)20-16(17)24/h1-4,22H,6,19H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLYUPPXVIRORR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C3(C(=C(OC4=C3OC(=CC4=O)CO)N)C#N)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N4O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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